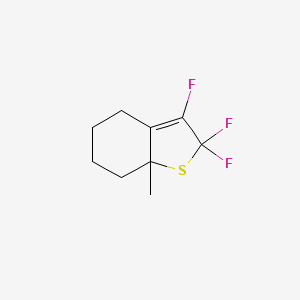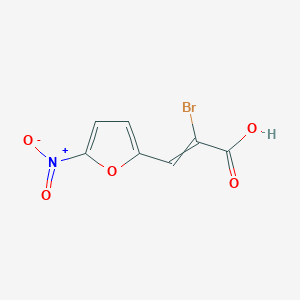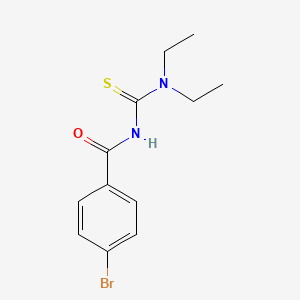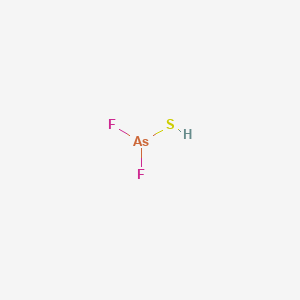
Arsorodifluoridothious acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsorodifluoridothious acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of arsenic, fluorine, and sulfur atoms, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsorodifluoridothious acid typically involves the reaction of arsenic trioxide with hydrogen fluoride and sulfur. The reaction is carried out under controlled conditions to ensure the proper formation of the compound. The general reaction can be represented as follows:
As2O3+6HF+S→2AsF2S+3H2O
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Arsorodifluoridothious acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentafluoride (AsF₅), while reduction could produce arsenic trifluoride (AsF₃).
Applications De Recherche Scientifique
Arsorodifluoridothious acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of arsorodifluoridothious acid involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenic Trifluoride (AsF₃): Shares the presence of arsenic and fluorine but lacks sulfur.
Sulfur Hexafluoride (SF₆): Contains sulfur and fluorine but no arsenic.
Arsenic Pentafluoride (AsF₅): Higher oxidation state of arsenic compared to arsorodifluoridothious acid.
Uniqueness
This compound is unique due to its specific combination of arsenic, fluorine, and sulfur atoms This combination imparts distinct chemical and physical properties that are not observed in other similar compounds
Propriétés
Numéro CAS |
112070-47-0 |
|---|---|
Formule moléculaire |
AsF2HS |
Poids moléculaire |
145.99 g/mol |
Nom IUPAC |
difluoroarsinothious acid |
InChI |
InChI=1S/AsF2HS/c2-1(3)4/h4H |
Clé InChI |
RGHQLFANTJQCPD-UHFFFAOYSA-N |
SMILES canonique |
F[As](F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



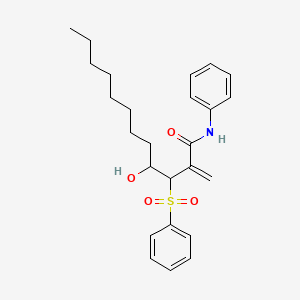
![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
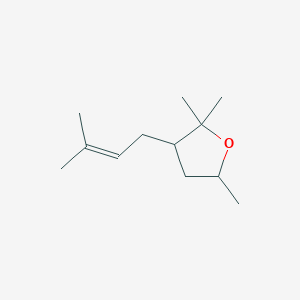
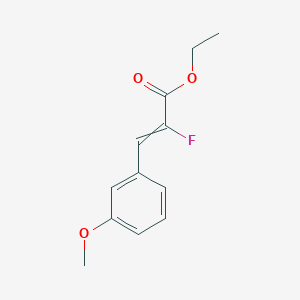



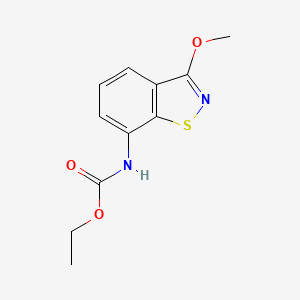
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
